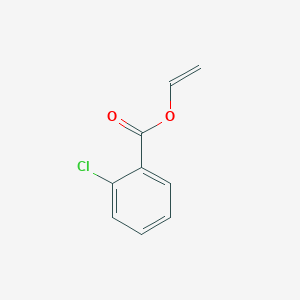

Vinyl 2-chlorobenzoate

Description

Properties

IUPAC Name |

ethenyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHUSWGELHYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343086 | |

| Record name | Vinyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-27-4 | |

| Record name | Vinyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl 2-Chlorobenzoate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyl 2-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl 2-chlorobenzoate is a valuable monomer in the synthesis of specialty polymers and a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro substituent and the vinyl ester functionality, make it a compound of significant interest in materials science and pharmaceutical development. This guide provides a comprehensive overview of the primary synthetic routes to vinyl 2-chlorobenzoate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore both classical and modern catalytic approaches, offering field-proven insights to enable researchers to select and optimize the most suitable synthetic strategy for their specific application.

Introduction: Significance and Applications of Vinyl 2-Chlorobenzoate

Vinyl esters are a class of monomers widely utilized in the production of polymers and copolymers for applications such as adhesives, coatings, and biomaterials.[1] The incorporation of a chlorine atom at the ortho position of the benzoate ring in vinyl 2-chlorobenzoate introduces specific functionalities. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the vinyl group in polymerization reactions and modify the chemical and physical properties of the resulting polymers, such as thermal stability and flame retardancy. In the context of drug development, the 2-chlorobenzoic acid moiety is a common structural motif in various pharmacologically active molecules. The vinyl ester can serve as a masked carboxylic acid or as a reactive handle for further chemical transformations, making vinyl 2-chlorobenzoate a useful intermediate in the synthesis of complex organic molecules.[2][3]

Synthetic Methodologies: A Comparative Analysis

The synthesis of vinyl 2-chlorobenzoate can be broadly categorized into two primary strategies: the direct vinylation of 2-chlorobenzoic acid using acetylene and the transvinylation of 2-chlorobenzoic acid with a vinyl group donor, typically vinyl acetate.[4] Each approach presents distinct advantages and challenges in terms of reaction conditions, catalyst selection, and scalability.

Direct Vinylation with Acetylene

The reaction of carboxylic acids with acetylene is a fundamental and cost-effective method for the synthesis of vinyl esters.[1] This reaction is typically catalyzed by transition metal salts, with zinc, mercury, palladium, and ruthenium compounds being historically employed.[4][5]

The general reaction is as follows:

2-Cl-C₆H₄COOH + HC≡CH → 2-Cl-C₆H₄COOCH=CH₂

While seemingly straightforward, the industrial application of this method is often hampered by the explosive nature of acetylene and the need for high pressures and temperatures.[4] Modern advancements have focused on the development of safer and more efficient heterogeneous catalysts. For instance, supported platinum catalysts have been shown to facilitate the vinylation of benzoic acid with high yields at temperatures ranging from 100 to 180°C.[6] Similarly, zinc-based catalysts, often in combination with a Lewis acid, have demonstrated efficacy in the vinylation of carboxylic acids.[5]

Table 1: Comparison of Catalytic Systems for Direct Vinylation

| Catalyst System | Temperature (°C) | Pressure | Advantages | Disadvantages | Reference |

| Zinc Salts/Lewis Acid | 200-300 | High | Cost-effective | High temperature and pressure | [5] |

| Supported Platinum | 100-180 | Moderate | High yields, heterogeneous | Catalyst cost | [6] |

| Ruthenium Complexes | >120 | Moderate | High yields for aromatic acids | Catalyst cost and toxicity | [4] |

| Zinc/Silicon Oxycarbide | 150 | Moderate | High yields, heterogeneous | Catalyst preparation | [7] |

Transvinylation with Vinyl Acetate

Transvinylation, or vinyl exchange, offers a safer and often more convenient alternative to the use of acetylene.[4] In this method, a vinyl group is transferred from a readily available vinyl ester, such as vinyl acetate, to the carboxylic acid of interest. The reaction is an equilibrium process and is typically driven to completion by using an excess of vinyl acetate or by removing the acetic acid byproduct.[8]

2-Cl-C₆H₄COOH + CH₃COOCH=CH₂ ⇌ 2-Cl-C₆H₄COOCH=CH₂ + CH₃COOH

This reaction is most commonly catalyzed by palladium and iridium complexes.[4][9][10] Palladium(II) catalysts, in particular, have been extensively studied and are effective under mild conditions.[9][11] The yield of vinyl 2-chlorobenzoate in a palladium-catalyzed transvinylation with vinyl acetate has been reported to be 56%.[4] Iridium catalysts have also emerged as powerful tools for transvinylation reactions.[4][10]

A more recent development involves the activation of the carboxylic acid using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This method proceeds through an active triazine ester intermediate, which then reacts with vinyl acetate in the presence of a base like potassium tert-butylate to form the desired vinyl ester under mild, catalyst-free conditions.[1]

Table 2: Comparison of Catalytic Systems for Transvinylation

| Catalyst/Method | Temperature (°C) | Advantages | Disadvantages | Yield (%) | Reference |

| Palladium(II) Acetate | ~100 | Mild conditions, good yields | Catalyst cost, potential for side reactions | 56 | [4] |

| Iridium Complexes | ~100 | High efficiency | Catalyst cost and availability | Not specified for 2-chlorobenzoate | [4][10] |

| CDMT Activation | -30 to -40 | Mild, catalyst-free, high yields for some substrates | Stoichiometric reagents, multi-step | Not specified for 2-chlorobenzoate | [1] |

| Ruthenium Complexes | Variable | Effective for various acids | Catalyst deactivation | Variable | [8][12] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Transvinylation of 2-Chlorobenzoic Acid

This protocol is adapted from established methods for the palladium-catalyzed synthesis of aromatic vinyl esters.[9][11]

Materials:

-

2-Chlorobenzoic acid

-

Vinyl acetate (stabilized)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bipyridyl

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), palladium(II) acetate (0.01-0.05 equivalents), and 2,2'-bipyridyl (0.01-0.05 equivalents).

-

Add an excess of vinyl acetate (5-10 equivalents) and anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 90-110°C) and monitor the reaction progress by thin-layer chromatography (TLC).[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the organic phase sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Activation with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is based on the general procedure for the synthesis of vinyl esters using CDMT activation.[1]

Materials:

-

2-Chlorobenzoic acid

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Potassium tert-butylate (t-BuOK)

-

Vinyl acetate

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (5%)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flask, dissolve 2-chlorobenzoic acid (1 equivalent) and CDMT (1 equivalent) in anhydrous THF. Cool the solution to 0-5°C.

-

Add N-methylmorpholine (1 equivalent) dropwise while stirring.

-

In a separate flask, prepare a suspension of potassium tert-butylate (1 equivalent) in anhydrous THF and cool it to -30 to -40°C.

-

To the potassium tert-butylate suspension, add vinyl acetate (1 equivalent) in THF dropwise over 10-20 minutes.

-

After stirring for 30 minutes, slowly add the contents of the first flask to the second flask over 30 minutes, maintaining the temperature at -30 to -40°C.

-

Continue stirring the reaction for an additional 2 hours at this temperature.

-

Quench the reaction by adding 5% NH₄Cl solution, ensuring the temperature does not rise above -10°C.

-

Extract the product with ethyl acetate. Wash the organic layer sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and saturated potassium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

-

Purify the residue by column chromatography (hexane:ethyl acetate).[1]

Characterization and Physicochemical Properties

The successful synthesis of vinyl 2-chlorobenzoate must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinyl group protons typically appear as a characteristic set of signals (doublet of doublets and a triplet) in the 4.5-7.5 ppm region. The aromatic protons will exhibit a multiplet pattern in the 7.3-8.0 ppm range, consistent with a 1,2-disubstituted benzene ring.[1][14]

-

¹³C NMR: The carbonyl carbon of the ester is expected around 160-170 ppm. The vinyl carbons will appear in the olefinic region (100-150 ppm), and the aromatic carbons will resonate in the 125-140 ppm range.[14][15]

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester group will be observed around 1750 cm⁻¹.

-

Bands associated with the C=C stretching of the vinyl group and the aromatic ring will also be present.

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the mass of vinyl 2-chlorobenzoate (C₉H₇ClO₂, M.W. 182.60 g/mol ) should be observed.[16][17]

Physical Properties:

-

Appearance: Colorless to light yellow liquid.[16]

-

Refractive Index: Approximately 1.54.[16]

-

Specific Gravity: Approximately 1.22.[16]

Mechanistic Insights

Palladium-Catalyzed Transvinylation

The mechanism of palladium-catalyzed transvinylation is believed to proceed through a series of steps involving the coordination of vinyl acetate to the Pd(II) center, followed by an oxypalladation step where the carboxylate attacks the coordinated vinyl group. Subsequent elimination of acetic acid and reductive elimination regenerates the catalyst and yields the vinyl ester product.[9]

Caption: Proposed catalytic cycle for Pd-catalyzed transvinylation.

CDMT-Mediated Synthesis

The CDMT-mediated synthesis involves the initial activation of the carboxylic acid. The N-methylmorpholine acts as a base to deprotonate the carboxylic acid, which then displaces the chloride from CDMT to form a highly reactive triazine ester. In a separate step, potassium tert-butylate deprotonates vinyl acetate to form potassium vinyloxide. The nucleophilic vinyloxide then attacks the activated triazine ester, leading to the formation of vinyl 2-chlorobenzoate.[18]

Caption: Workflow for CDMT-mediated synthesis of vinyl esters.

Conclusion and Future Outlook

The synthesis of vinyl 2-chlorobenzoate can be successfully achieved through several methodologies, with the choice of route depending on factors such as available equipment, safety considerations, and desired scale. Palladium-catalyzed transvinylation remains a robust and widely applicable method for laboratory-scale synthesis. For industrial applications, the development of more active and recyclable heterogeneous catalysts for direct vinylation with acetylene is a promising area of research. The CDMT-mediated approach offers a valuable metal-free alternative, particularly for the synthesis of sensitive or complex vinyl esters. Future research will likely focus on developing greener and more atom-economical catalytic systems, including enzymatic and flow-chemistry approaches, to further enhance the efficiency and sustainability of vinyl 2-chlorobenzoate synthesis.

References

- Jumabekov, A. N., Tursunov, M. A., & Chalimbaeva, A. B. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63.

- Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. (2023). E3S Web of Conferences, 401, 04055.

- Choudhary, V. R., & Patil, N. S. (2010). Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst.

- Ali, H., & Khan, A. (1999). Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). Molecules, 4(3), 135-138.

- Deng, Z., Han, S., Ke, M., Ning, Y., & Chen, F.-E. (2022). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters.

- Kowalczyk, D., & Szostak, M. (2021). Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium.

- Arpe, H. J. (1969). Vinyl esters from acetylene and carboxylic acids.

- Tursunov, S. S., Parmanov, A. B., Nurmanov, S. E., Abdullaev, J. U., & Toshov, K. S. (2025).

-

The structure and yields of aromatic vinyl esters produced by palladium... (n.d.). ResearchGate. Retrieved from [Link]

-

Polysil. (n.d.). Vinyl 2-Chlorobenzoate. Retrieved from [Link]

- Kudirka, R., Devine, S. K. J., Adams, C. S., & Van Vranken, D. L. (2009). Palladium-catalyzed insertion of alpha-diazoesters into vinyl halides to generate alpha,beta-unsaturated gamma-amino esters. Angewandte Chemie International Edition in English, 48(20), 3677–3680.

- Barnicki, S. D., & Davis, T. W. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.

- Barnicki, S. D., & Davis, T. W. (2011). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.

- Tursunov, M., Sadikov, I., Ilkhamzhanovna, S. I., & Normurodov, B. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 46(2), 519-532.

- Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. (2016). ARKIVOC, 2016(3), 23-35.

- Edwards, G. A., & Jones, A. (1996). Synthesis of vinyl esters.

-

P&S Chemicals. (n.d.). Product information, Vinyl o-chlorobenzoate. Retrieved from [Link]

- Tursunov, S. S., Parmanov, A. B., Nurmanov, S. E., Abdullaev, J. U., & Toshov, K. S. (2025).

-

Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

- Gigler, P., Slany, M., & Klimpel, M. (2018). Catalytic Transvinylation of Carboxylic Acids.

- Hofecker, A., Knaack, P., Steinbauer, P., Markovic, M., Ovsianikov, A., & Liska, R. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers.

- McKeon, J. E., & Fitton, P. (1972). Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labi.

- Supporting Inform

- Gigler, P., Slany, M., & Klimpel, M. (2014). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.

-

PrepChem. (n.d.). Synthesis of vinyl benzoate. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Vinyl 2-Chlorobenzoate | Polysil [polycil.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. US3455998A - Vinyl esters from acetylene and carboxylic acids - Google Patents [patents.google.com]

- 6. WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst - Google Patents [patents.google.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 14. 2-CHLOROBENZOIC ACID VINYL ESTER(15721-27-4) 13C NMR spectrum [chemicalbook.com]

- 15. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. labsolu.ca [labsolu.ca]

- 18. cyberleninka.ru [cyberleninka.ru]

physical and chemical properties of vinyl 2-chlorobenzoate

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of vinyl 2-chlorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its use in advanced chemical applications.

Introduction

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an organic compound that belongs to the class of vinyl esters.[1][2][3][4][5] Its structure, featuring a vinyl group attached to a 2-chlorobenzoate moiety, makes it a valuable monomer for polymerization and a versatile building block in organic synthesis. The presence of the chlorine atom on the benzene ring and the reactive vinyl ester group imparts unique chemical characteristics that are of significant interest in the synthesis of specialty resins, adhesives, coatings, and potentially in the development of novel pharmaceutical intermediates.[6] This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

The fundamental physical and chemical properties of vinyl 2-chlorobenzoate are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₂ | [2][3][4] |

| Molecular Weight | 182.60 g/mol | [2][4] |

| CAS Number | 15721-27-4 | [1][2][3][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][4][5] |

| Boiling Point | 130 °C at 16 mmHg | [1][2][4] |

| Flash Point | 127 °C | [1][4] |

| Specific Gravity (20/20) | 1.22 | [1][4] |

| Refractive Index | 1.54 | [1][4] |

| Purity | >98.0% (GC) | [2][4][5] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [4][5] |

| Stabilizer | Typically stabilized with hydroquinone (HQ) | [1][2][4][5] |

Synthesis of Vinyl 2-Chlorobenzoate

The synthesis of vinyl esters of aromatic carboxylic acids can be achieved through several routes. A common and effective laboratory-scale method involves a two-step process utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent for the carboxylic acid, followed by reaction with vinyl acetate.[7] This approach avoids the use of hazardous materials like acetylene gas.[7]

Synthesis Workflow

The general procedure for the synthesis of vinyl esters of aromatic carboxylic acids, which is applicable to vinyl 2-chlorobenzoate, is as follows:[7]

-

Activation of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base, such as N-methylmorpholine, in an appropriate solvent like tetrahydrofuran (THF). This reaction forms an active triazine ester of the carboxylic acid.

-

Vinylation: The activated ester is then reacted with vinyl acetate in the presence of a strong base, such as potassium tert-butoxide, at low temperatures to yield the desired vinyl 2-chlorobenzoate.

Below is a conceptual workflow diagram for this synthesis.

Caption: Synthesis of Vinyl 2-Chlorobenzoate.

Chemical Reactivity and Applications

The reactivity of vinyl 2-chlorobenzoate is primarily dictated by the vinyl ester functionality and the chloro-substituted aromatic ring.

-

Polymerization: The vinyl group can undergo free-radical polymerization to form specialty polymers with unique properties conferred by the 2-chlorobenzoate side chain. These polymers may find applications in advanced coatings, adhesives, and biomaterials.[6][7]

-

Organic Synthesis: The vinyl ester can act as a dienophile in Diels-Alder reactions and undergo various addition reactions. The chloro-aromatic ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.

-

Pharmaceutical and Agrochemical Research: Chloro-containing organic molecules are prevalent in many pharmaceuticals and agrochemicals.[8] While specific applications of vinyl 2-chlorobenzoate in drug development are not extensively documented, its structure presents possibilities for its use as a synthon in the discovery of new bioactive compounds. The vinyl ester group can be a precursor to other functional groups, and the chlorinated benzene ring is a common feature in many drug molecules.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of vinyl 2-chlorobenzoate.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the vinyl and aromatic protons. Based on available data, the expected chemical shifts are:[3]

-

Aromatic Protons: Signals typically appear in the range of 7.26-7.91 ppm.

-

Vinyl Protons: The vinyl group exhibits a characteristic ABC system with signals around 4.72 ppm, 5.07 ppm, and a multiplet for the CH proton.

Safety and Handling

Vinyl 2-chlorobenzoate is an irritant and requires careful handling in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][4][9]

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[4][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4][9]

It is essential to consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9][10]

Conclusion

Vinyl 2-chlorobenzoate is a valuable chemical intermediate with a distinct set of physical and chemical properties. Its synthesis is achievable through established methods in organic chemistry, and its reactive nature opens up a wide range of applications in polymer science, organic synthesis, and potentially in the field of drug discovery. Proper safety precautions are necessary for its handling and use. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

-

Bio-Rad. (n.d.). Vinyl 2-Chlorobenzoate (stabilized with HQ). Retrieved from [Link]

-

Mamedova, S. A., et al. (2020). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 224, 02005. Retrieved from [Link]

-

Polysil. (n.d.). Vinyl 2-Chlorobenzoate. Retrieved from [Link]

-

G. V. S. R. Sharma, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130521. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-CHLOROBENZOIC ACID VINYL ESTER(15721-27-4) MS [m.chemicalbook.com]

- 4. Vinyl 2-Chlorobenzoate | 15721-27-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Vinyl 2-Chlorobenzoate | 15721-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Vinyl 2-Chlorobenzoate | Polysil [polycil.co.uk]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

vinyl 2-chlorobenzoate CAS number and structure

An In-Depth Technical Guide to Vinyl 2-Chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of vinyl 2-chlorobenzoate, a key vinyl ester monomer. It delves into its fundamental chemical and physical properties, detailed synthesis protocols, reactivity, and primary applications in polymer science. This document is intended for researchers, chemists, and material scientists, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound. We will explore its structural characteristics, a validated laboratory-scale synthesis method, and critical safety protocols, ensuring a self-validating framework for its use in research and development.

Chemical Identity and Molecular Structure

Vinyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid vinyl ester, is an organic compound with the definitive CAS Number 15721-27-4 .[1][2][3] Its molecular formula is C₉H₇ClO₂, corresponding to a molecular weight of approximately 182.60 g/mol .[1][2][3][4]

The structure consists of a vinyl group (-CH=CH₂) attached to the carboxylate oxygen of a 2-chlorobenzoate moiety. The presence of the chlorine atom at the ortho position of the benzene ring significantly influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the properties of polymers derived from it. The authoritative structural representation is confirmed by its SMILES string, C=COC(=O)C1=CC=CC=C1Cl, and InChIKey, ZJIHUSWGELHYBJ-UHFFFAOYSA-N.[5]

Caption: Chemical structure of vinyl 2-chlorobenzoate (CAS 15721-27-4).

Physicochemical Properties

Vinyl 2-chlorobenzoate is typically supplied as a colorless to light yellow liquid.[2][3] A crucial aspect for its handling and storage is that it is often stabilized with hydroquinone (HQ) or a similar inhibitor to prevent premature polymerization.[6][1][7] The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15721-27-4 | [1][2][3] |

| Molecular Formula | C₉H₇ClO₂ | [1][2][5] |

| Molecular Weight | 182.60 g/mol | [1][2][3][4] |

| Appearance | Colorless to Light Yellow Liquid | [6][2][3] |

| Boiling Point | 130 °C @ 16 mmHg | [6][1][3][4] |

| Flash Point | 127 °C | [3][4] |

| Specific Gravity | 1.22 (20/20 °C) | [6][3][4] |

| Refractive Index | 1.54 | [6][3][4] |

| Purity | >98.0% (by GC) | [2][3] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of vinyl esters from aromatic carboxylic acids can be challenging. Direct vinylation with acetylene gas is effective but requires specialized equipment due to the explosive nature of acetylene.[8] A more accessible and safer laboratory method involves a transvinylation reaction with vinyl acetate. The following protocol is based on a validated approach for synthesizing vinyl esters of substituted benzoic acids.[8][9]

The core of this process is the activation of the carboxylic acid. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is an excellent activating agent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM), to form a highly reactive triazine ester intermediate. This intermediate is then susceptible to nucleophilic attack by the enolate of vinyl acetate, generated using a strong base like potassium tert-butoxide, to yield the final product.

Experimental Protocol

Materials:

-

2-Chlorobenzoic acid

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Potassium tert-butoxide

-

Vinyl acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents (e.g., ethyl acetate, hexanes, silica gel)

Step-by-Step Procedure:

-

Activation of Carboxylic Acid:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chlorobenzoic acid in anhydrous THF.

-

Add 1.0 equivalent of CDMT to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1.1 equivalents of N-methylmorpholine dropwise while stirring. The formation of the active triazine ester is typically accompanied by the precipitation of N-methylmorpholine hydrochloride.

-

Allow the reaction to stir at this temperature for 30 minutes.

-

-

Preparation of Vinylating Agent:

-

In a separate, flame-dried flask under nitrogen, prepare a suspension of 1.0 equivalent of potassium tert-butoxide in anhydrous THF.

-

Cool this suspension to a temperature between -30 and -40 °C using a dry ice/acetone bath.

-

Slowly add 1.0 equivalent of vinyl acetate dropwise over 10-20 minutes, ensuring the temperature remains low. Stir for an additional 30 minutes.

-

-

Coupling Reaction:

-

Slowly transfer the contents of the first flask (the activated ester solution) into the second flask (the vinylating agent suspension) via cannula over 30 minutes.

-

Maintain the reaction temperature between -30 and -40 °C during the addition.

-

Once the addition is complete, allow the reaction to proceed at this temperature for a specified time, monitoring by TLC for the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure vinyl 2-chlorobenzoate.

-

Caption: Workflow for the synthesis of vinyl 2-chlorobenzoate.

Chemical Reactivity and Applications

The primary utility of vinyl 2-chlorobenzoate lies in its function as a monomer for creating specialty polymers.[7] Its reactivity is dominated by the vinyl group, which readily undergoes free-radical polymerization.

Polymerization: The vinyl group can be initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide) to form a polyvinyl backbone. The bulky and electron-withdrawing 2-chlorobenzoyl pendant group imparts specific properties to the resulting polymer, such as:

-

Increased Glass Transition Temperature (Tg): The steric hindrance of the ortho-substituted aromatic ring restricts chain mobility.

-

Modified Refractive Index: The presence of the chlorine atom and the aromatic ring increases the polymer's refractive index.

-

Enhanced Chemical Resistance and Flame Retardancy: The chlorine content can contribute to improved flame retardant properties.

These characteristics make polymers and copolymers derived from vinyl 2-chlorobenzoate suitable for applications in specialty resins, adhesives, and optical coatings.[7]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Vinyl 2-Chlorobenzoate | 15721-27-4 | TCI AMERICA [tcichemicals.com]

- 3. Vinyl 2-Chlorobenzoate | 15721-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Vinyl 2-Chlorobenzoate | 15721-27-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. PubChemLite - Vinyl 2-chlorobenzoate (stabilized with hq) (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Vinyl 2-Chlorobenzoate | Polysil [polycil.co.uk]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. chemrevlett.com [chemrevlett.com]

A Spectroscopic Guide to Vinyl 2-Chlorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectral data of vinyl 2-chlorobenzoate, a molecule of interest in organic synthesis and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights into experimental design and data interpretation.

Introduction

Vinyl 2-chlorobenzoate (C₉H₇ClO₂) is an organic compound featuring a vinyl ester attached to a 2-chlorobenzoyl group.[1][2] The unique combination of a reactive vinyl moiety and a substituted aromatic ring makes it a valuable monomer and building block in various chemical transformations. Understanding its precise molecular structure is paramount for predicting its reactivity and properties. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei.[3][4][5][6][7] For vinyl 2-chlorobenzoate, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of vinyl 2-chlorobenzoate, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the vinyl and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[8]

Table 1: ¹H NMR Spectral Data of Vinyl 2-Chlorobenzoate [9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-A (aromatic) | 7.910 | d | J(A,E) = 2.2 |

| H-B (vinyl) | 7.489 | dd | J(B,F) = 13.9, J(B,G) = 6.3 |

| H-C (aromatic) | 7.46 | m | - |

| H-D (aromatic) | 7.43 | m | - |

| H-E (aromatic) | 7.321 | m | - |

| H-F (vinyl) | 5.066 | d | J(B,F) = 13.9, J(F,G) = -1.7 |

| H-G (vinyl) | 4.720 | d | J(B,G) = 6.3, J(F,G) = -1.7 |

Interpretation of the ¹H NMR Spectrum:

The vinyl group protons (H-B, H-F, and H-G) exhibit a characteristic AMX spin system. The proton H-B, attached to the same carbon as the ester oxygen, is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the oxygen atom.[10] It appears as a doublet of doublets, coupling to both the trans proton (H-F) with a large coupling constant (J = 13.9 Hz) and the cis proton (H-G) with a smaller coupling constant (J = 6.3 Hz). The geminal coupling between H-F and H-G is also observed (J = -1.7 Hz).

The aromatic protons appear in the downfield region (7.3-8.0 ppm), which is typical for protons on a benzene ring.[10] The proton H-A, ortho to the electron-withdrawing carbonyl group, is the most deshielded of the aromatic protons. The presence of the chlorine atom at the 2-position influences the chemical shifts and splitting patterns of the other aromatic protons, leading to a complex multiplet.

Caption: Spin-spin coupling in the vinyl group of vinyl 2-chlorobenzoate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of Vinyl 2-Chlorobenzoate [11]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~163-165 |

| Aromatic (C-Cl) | ~133-135 |

| Aromatic (CH) | ~126-132 |

| Vinyl (=CH-O) | ~141 |

| Vinyl (=CH₂) | ~98 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field (~163-165 ppm). The aromatic carbons show a range of chemical shifts influenced by the chlorine and ester substituents. The carbon attached to the chlorine atom is typically found around 133-135 ppm. The vinyl carbons are also distinct, with the carbon bonded to the oxygen appearing further downfield (~141 ppm) compared to the terminal vinyl carbon (~98 ppm).

Experimental Protocol for NMR Spectroscopy

A sample of vinyl 2-chlorobenzoate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference.[12] The solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[13] For a standard ¹H experiment, a 30° or 45° pulse angle is often used with a relaxation delay of 1-2 seconds to allow for adequate signal relaxation between scans.[13] ¹³C NMR spectra are generally acquired on the same instrument, often requiring a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[15] The IR spectrum of vinyl 2-chlorobenzoate will show characteristic absorption bands for the ester, vinyl, and chlorinated aromatic functionalities.

Table 3: Key IR Absorption Bands for Vinyl 2-Chlorobenzoate

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1730-1715 | Strong, sharp absorption |

| C-O (ester) | ~1310-1250 and ~1130-1100 | Two strong absorptions |

| C=C (vinyl) | ~1640 | Medium intensity |

| C=C (aromatic) | ~1600, 1580, 1470 | Multiple bands of varying intensity |

| =C-H (vinyl) | ~3100-3000 | Medium intensity |

| C-H (aromatic) | ~3100-3000 | Medium intensity |

| C-Cl | ~800-600 | Medium to strong absorption |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of an aromatic ester is the strong carbonyl (C=O) stretching vibration, which for vinyl 2-chlorobenzoate is expected in the 1730-1715 cm⁻¹ region.[9][11] The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a saturated ester.[11] The "Rule of Three" for esters also predicts two strong C-O stretching bands, one for the C-C-O stretch (around 1310-1250 cm⁻¹) and another for the O-C-C stretch (around 1130-1100 cm⁻¹).[9] The presence of the vinyl group is confirmed by a C=C stretching absorption around 1640 cm⁻¹.[16][17] The aromatic ring will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations for both the vinyl and aromatic protons are expected just above 3000 cm⁻¹. Finally, a C-Cl stretching band should be observable in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

For a liquid sample like vinyl 2-chlorobenzoate, the IR spectrum can be obtained using the neat liquid.[18] A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[19][20] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[8][21] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[22] For vinyl 2-chlorobenzoate, Electron Ionization (EI) is a common method.[1][22][23][24][25]

Table 4: Predicted Key Fragments in the Mass Spectrum of Vinyl 2-Chlorobenzoate

| m/z | Ion Structure | Description |

| 182/184 | [C₉H₇ClO₂]⁺ | Molecular ion (M⁺) with isotopic pattern for Cl |

| 155/157 | [C₇H₄ClO]⁺ | Loss of a vinyl radical (•OCH=CH₂) |

| 139/141 | [C₇H₄ClO]⁺ | Loss of an acetyl radical (•COCH₃) - less likely |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the [C₇H₄ClO]⁺ ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) for vinyl 2-chlorobenzoate is expected at m/z 182, with a smaller peak at m/z 184 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[26] A common fragmentation pathway for benzoate esters is the loss of the alkoxy radical.[27][28] In this case, the loss of a vinyloxy radical (•OCH=CH₂) would lead to the formation of the 2-chlorobenzoyl cation at m/z 155/157. This acylium ion is resonance-stabilized and is often a prominent peak.[28] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would result in the 2-chlorophenyl cation at m/z 111/113.

Caption: Major fragmentation pathway of vinyl 2-chlorobenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry

A dilute solution of vinyl 2-chlorobenzoate in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[25] In Electron Ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[1][22] This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of vinyl 2-chlorobenzoate. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and electronic environment of the protons and carbons. IR spectroscopy confirms the presence of the key functional groups: the ester, the vinyl group, and the chlorinated aromatic ring. Mass spectrometry establishes the molecular weight and provides valuable information about the molecule's fragmentation, further corroborating the proposed structure. This in-depth spectroscopic analysis provides the necessary foundation for understanding the chemical behavior of this versatile compound in research and development.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Virginia. Optimized Default 1H Parameters. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Rocky Mountain Labs. What sample is needed for FTIR?. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Research India Publications. Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. [Link]

-

Química Organica.org. IR Spectrum: Esters. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. [Link]

-

Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Research India Publications. Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. [Link]

-

Wikipedia. Electron ionization. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

-

MSU chemistry. Basic Practical NMR Concepts. [Link]

-

Whitman People. GCMS Section 6.14. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

NMR Facility. NMR Textbooks. [Link]

-

Wiley-VCH. NMR Spectroscopy. [Link]

- Google Books.

-

F. A. Bovey and P. A. Mirau. Nuclear Magnetic Resonance. [Link]

Sources

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. youtube.com [youtube.com]

- 3. wiley.com [wiley.com]

- 4. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Harald Günther - Google Books [books.google.com.sg]

- 7. toukach.ru [toukach.ru]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. nanoient.org [nanoient.org]

- 17. ripublication.com [ripublication.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. Electron ionization - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. pharmacy180.com [pharmacy180.com]

- 28. people.whitman.edu [people.whitman.edu]

reactivity and stability of 2-chlorobenzoic acid vinyl ester

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chlorobenzoic Acid Vinyl Ester

This guide provides a comprehensive technical overview of 2-chlorobenzoic acid vinyl ester, a molecule of interest for the development of specialty polymers and as a synthetic intermediate. We will delve into its synthesis, core reactivity, stability under various conditions, and safe handling protocols, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction to 2-Chlorobenzoic Acid Vinyl Ester

2-Chlorobenzoic acid vinyl ester, with the chemical formula C₉H₇ClO₂, is an organic molecule that combines the structural features of a chlorinated aromatic acid and a vinyl ester.[1][2] The vinyl group (–OCH=CH₂) is a highly reactive functional group, prone to polymerization, while the 2-chlorobenzoyl moiety influences the electronic properties, solubility, and potential biological activity of the resulting polymers or derivatives. Understanding the interplay between these two components is critical for harnessing its potential in materials science and pharmaceutical development.

The strategic placement of a chlorine atom at the ortho-position of the benzene ring introduces significant steric and electronic effects. This can alter the reactivity of the ester group and the vinyl double bond compared to unsubstituted vinyl benzoate, influencing polymerization kinetics and the stability of the ester linkage towards hydrolysis.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 15721-27-4 | [2][3] |

| Molecular Formula | C₉H₇ClO₂ | [2] |

| Molecular Weight | 182.6 g/mol | [2] |

| InChIKey | ZJIHUSWGELHYBJ-UHFFFAOYSA-N | [1][2] |

| Appearance | (Expected) Liquid or low-melting solid | N/A |

Synthesis and Characterization

The synthesis of vinyl esters from aromatic carboxylic acids is a crucial process, with several established methods. While direct vinylation with acetylene is cost-effective, its hazardous nature often limits its use.[4] A safer and more common laboratory-scale approach is the transvinylation reaction using vinyl acetate, often facilitated by a catalyst.[4]

Synthesis Pathway

A facile and effective method involves the activation of the carboxylic acid (2-chlorobenzoic acid) followed by reaction with vinyl acetate in the presence of a suitable base. One modern approach uses 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form a highly reactive triazine ester intermediate. This intermediate then readily undergoes transvinylation with vinyl acetate.[4] This method avoids harsh conditions and provides a good yield.[4]

Caption: Synthesis workflow for 2-chlorobenzoic acid vinyl ester.

Experimental Protocol: Synthesis via Transvinylation

This protocol is adapted from the general procedure for synthesizing vinyl esters of aromatic carboxylic acids.[4]

Materials:

-

2-Chlorobenzoic acid

-

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Vinyl acetate

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Activation: In a flask, dissolve 1 equivalent of 2-chlorobenzoic acid and 1 equivalent of CDMT in anhydrous THF. Cool the solution to 0-5 °C.

-

Add 1.1 equivalents of N-methylmorpholine dropwise while stirring, maintaining the temperature. Allow the reaction to proceed for 30 minutes to form the active triazine ester.

-

Vinylation Preparation: In a separate flask, prepare a suspension of 1 equivalent of potassium tert-butoxide in anhydrous THF. Cool this suspension to between -30 and -40 °C.

-

Slowly add a solution of 1.1 equivalents of vinyl acetate in THF to the potassium tert-butoxide suspension over 15-20 minutes.

-

Transvinylation: Gradually add the contents of the first flask (the active ester solution) to the second flask (the vinyl acetate/butoxide suspension) over 30 minutes, ensuring the temperature remains below -30 °C.

-

Workup: After the addition is complete, stir the reaction mixture for an additional hour. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[5]

Characterization

The identity and purity of the synthesized ester are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the vinyl protons (typically between 4.5-7.5 ppm) and the aromatic protons.[1] The splitting patterns of the vinyl protons (a doublet of doublets for the terminal CH₂ and the CH) are key identifiers.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong carbonyl (C=O) stretching band for the ester group (around 1750 cm⁻¹) and C=C stretching for the vinyl and aromatic groups.[6]

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (182.6 g/mol ) and provide fragmentation patterns useful for structural elucidation.[2]

Summary of Spectroscopic Data:

| Technique | Key Peaks / Shifts (Expected) | Functional Group |

| ¹H NMR | ~7.9, 7.4, 7.3 ppm | Aromatic (Ar-H) |

| ~5.1, 4.7 ppm | Vinylic (=CH₂) | |

| ~7.4 ppm | Vinylic (=CH-) | |

| IR (cm⁻¹) | ~1750 | Ester (C=O) |

| ~1645 | Vinyl (C=C) | |

| ~1250 | Ester (C-O) |

Note: Exact shifts are based on data for vinyl o-chlorobenzoate and may vary slightly based on solvent and instrument.[1]

Chemical Reactivity

The reactivity of 2-chlorobenzoic acid vinyl ester is dominated by the vinyl group, which readily participates in addition reactions, particularly free-radical polymerization. The ester linkage, however, represents a potential site for hydrolysis.

Free-Radical Polymerization

Like other vinyl esters, this monomer can be polymerized to form polyvinyl esters.[7] The polymerization proceeds via a free-radical mechanism, which can be initiated thermally using peroxides (e.g., benzoyl peroxide) or photochemically with UV radiation.[7]

The process involves three main stages:

-

Initiation: A free radical initiator (I•) attacks the vinyl double bond, creating a new radical species.

-

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain.

-

Termination: Two growing radical chains combine (or disproportionate) to form a stable polymer.

A significant challenge in vinyl ester polymerization is the high reactivity of the growing radical compared to the low reactivity of the monomer, which can lead to a high frequency of chain transfer reactions.[8] This can result in branched polymers and limit the achievable molecular weight.[8]

Caption: General mechanism for free-radical polymerization.

Hydrolysis

The ester group is susceptible to hydrolysis, a reaction that cleaves the molecule into 2-chlorobenzoic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde). This reaction can be catalyzed by both acids and bases.

However, vinyl esters are generally more resistant to hydrolysis than their polyester counterparts.[9] This enhanced stability is attributed to two factors:

-

Fewer Ester Linkages: In a polymerized resin, the ester groups are pendant and not part of the main polymer backbone, reducing the number of sites vulnerable to degradation.[9][10]

-

Steric Hindrance: The bulky aromatic group can sterically hinder the approach of water or hydroxide ions to the carbonyl carbon.

The electron-withdrawing nature of the chlorine atom at the ortho-position may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted vinyl benzoate. However, the steric effect of the ortho-substituent is likely to be the dominant factor, contributing to overall stability.

Caption: Simplified overview of ester hydrolysis.

Stability Profile

The stability of materials derived from 2-chlorobenzoic acid vinyl ester is a key determinant of their application range. This includes resistance to thermal degradation and chemical attack.

Thermal Stability

Vinyl ester resins, in general, exhibit good thermal stability.[11] Thermogravimetric analysis (TGA) of typical cured vinyl ester resins shows that significant thermal decomposition begins at temperatures above 200°C, with major degradation occurring in the 280-470°C range.[12][13] The thermal stability is influenced by the degree of cure and the crosslink density of the polymer network.[14][15] Incomplete curing can leave residual reactive sites that may lower the onset temperature of decomposition.

Typical Thermal Properties of Cured Vinyl Ester Resins:

| Parameter | Typical Value Range |

| Initial Degradation Temp (TGA, 5% mass loss) | 175 - 250 °C |

| Maximal Decomposition Temp (TGA) | 390 - 430 °C |

| Heat Distortion Temperature | 100 - 150 °C |

Data compiled from general values for vinyl ester resins.[13][14]

Chemical Stability

A hallmark of vinyl ester resins is their exceptional chemical resistance, which often surpasses that of standard polyester and many epoxy resins.[16][17] This makes them suitable for applications in corrosive environments.[14][18]

-

Acid and Alkali Resistance: Vinyl esters demonstrate broad resistance to both acids and alkalis.[10][17] The reduced number of hydrolyzable ester linkages compared to polyesters is a key reason for their superior performance in alkaline (caustic) environments, where they resist saponification.[17]

-

Solvent Resistance: The high crosslink density that can be achieved upon curing makes it difficult for organic solvents to penetrate the polymer matrix, leading to good solvent resistance.[14]

-

Water Resistance: Vinyl esters absorb less water than polyesters, enhancing their durability in humid or aqueous environments and making them a preferred choice for marine applications.[7][16]

Applications in Advanced Materials and Synthesis

The unique properties of 2-chlorobenzoic acid vinyl ester make it a candidate for several specialized applications:

-

Specialty Polymers: It can be used as a monomer or co-monomer to synthesize polymers with high chemical resistance, inherent flame retardancy (due to the chlorine content), and specific mechanical properties. These materials are valuable for creating advanced coatings, composites, and adhesives for demanding industrial environments.[19][20]

-

Reactive Intermediates: The vinyl group can undergo a variety of addition reactions beyond polymerization, making the molecule a useful intermediate in multi-step organic synthesis for pharmaceuticals or fine chemicals.

-

Biomedical Research: While vinyl esters have been explored as alternatives to acrylates due to lower cytotoxicity, the specific biological activity of polymers derived from this monomer would need thorough investigation.[21] The parent compound, 2-chlorobenzoic acid, has derivatives that have been studied for antimicrobial properties, suggesting a potential avenue for research into functional polymers.[22]

Safety and Handling

Proper handling of 2-chlorobenzoic acid vinyl ester is essential to ensure laboratory safety. Based on the Safety Data Sheet (SDS) for this compound, it is classified as a skin and eye irritant.[3]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[23] The monomer is often stabilized with an inhibitor (like hydroquinone) to prevent spontaneous polymerization.[3]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation in the affected area.

Sources

- 1. 2-CHLOROBENZOIC ACID VINYL ESTER(15721-27-4) IR Spectrum [chemicalbook.com]

- 2. 2-CHLOROBENZOIC ACID VINYL ESTER(15721-27-4) MS [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Vinyl ester resin - Wikipedia [en.wikipedia.org]

- 8. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]

- 9. sauereisen.com [sauereisen.com]

- 10. interplastic.com [interplastic.com]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Vinyl Ester Resin? - Strandek [strandek.co.uk]

- 15. cpsm.kpi.ua [cpsm.kpi.ua]

- 16. Comprehensive Guide on Vinyl Ester Coatings [mscfloors.com]

- 17. blog.crestresins.com [blog.crestresins.com]

- 18. researchgate.net [researchgate.net]

- 19. ecmas.in [ecmas.in]

- 20. Vinyl Ester Solutions for Advanced Applications | AOC [aocformulations.com]

- 21. repositum.tuwien.at [repositum.tuwien.at]

- 22. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

Introduction: The Significance of Vinyl 2-Chlorobenzoate

An In-depth Technical Guide to the Synthesis of Vinyl 2-Chlorobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary methodologies for synthesizing vinyl 2-chlorobenzoate. Rooted in established chemical principles, this document elucidates the causal factors behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an important monomer and synthetic intermediate.[1] Its structure, featuring a reactive vinyl group and a substituted aromatic ring, makes it a valuable building block in polymer chemistry and organic synthesis. The vinyl ester moiety can participate in polymerization reactions to create polymers with tailored properties for applications in coatings, adhesives, and advanced materials. Furthermore, the molecule serves as a precursor in various organic transformations where the vinyl group can be further functionalized.

This guide focuses on the most practical and efficient laboratory-scale synthetic routes, moving beyond simple procedural lists to explain the underlying mechanisms and critical process parameters that ensure success.

| Compound Identifier | Value |

| IUPAC Name | Vinyl 2-chlorobenzoate |

| Synonyms | 2-Chlorobenzoic Acid Vinyl Ester |

| CAS Number | 15721-27-4[1] |

| Molecular Formula | C₉H₇ClO₂[1] |

| Molecular Weight | 182.60 g/mol |

| Physical State | Colorless to Light Yellow Liquid |

| Boiling Point | 130°C at 16 mmHg[1] |

Core Synthetic Strategy: Transvinylation of 2-Chlorobenzoic Acid

Transvinylation, or vinyl interchange, is the most prevalent and accessible method for synthesizing vinyl 2-chlorobenzoate. This equilibrium-driven reaction involves the transfer of a vinyl group from a readily available vinyl ester, most commonly vinyl acetate, to 2-chlorobenzoic acid.[2] The reaction produces the desired vinyl 2-chlorobenzoate and acetic acid. The use of a large excess of vinyl acetate helps to drive the equilibrium toward the product side.

Two primary approaches are employed to facilitate this transformation: a catalyst-free method using a chemical activator and a transition metal-catalyzed approach.

Method A: Activated Ester Transvinylation (Catalyst-Free)

This modern, mild, and efficient method circumvents the need for heavy metal catalysts. The strategy relies on the activation of the carboxylic acid group of 2-chlorobenzoic acid with an activating agent, which renders it highly susceptible to nucleophilic attack by a vinyloxide anion.[3] 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has proven to be a highly effective activating agent for this purpose.[3]

Causality and Mechanism:

The reaction proceeds in two distinct stages within the same pot:

-

Activation: 2-Chlorobenzoic acid reacts with CDMT in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). The NMM acts as an acid scavenger, neutralizing the HCl byproduct and facilitating the formation of a highly reactive intermediate, 2-(2-chlorobenzoyloxy)-4,6-dimethoxy-1,3,5-triazine.[3]

-

Vinyl Transfer: In a separate flask at very low temperatures, a strong, non-nucleophilic base like potassium tert-butylate (KOtBu) deprotonates the enol form of vinyl acetate to generate potassium vinyloxide. The activated triazine ester of 2-chlorobenzoic acid is then added to this solution. The highly nucleophilic vinyloxide attacks the activated carbonyl carbon, displacing the triazine leaving group to form the final product, vinyl 2-chlorobenzoate.[3] The low reaction temperature (–30°C to –40°C) is critical for controlling the highly exothermic vinyl transfer step and maximizing yield.[3]

Sources

discovery and historical preparation of vinyl 2-chlorobenzoate

An In-Depth Technical Guide to the Synthesis and Characterization of Vinyl 2-Chlorobenzoate

This guide provides a comprehensive overview of vinyl 2-chlorobenzoate, a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. It delves into the historical context of its preparation, details modern synthetic methodologies with step-by-step protocols, and provides a thorough characterization of the compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.

Introduction and Significance

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an aromatic vinyl ester that combines the reactivity of a vinyl group with the chemical properties imparted by a chlorinated benzene ring. The vinyl moiety makes it a suitable monomer for polymerization and a substrate for various addition reactions, while the 2-chloro-substituted benzoate group influences its electronic properties, solubility, and potential biological activity. Its applications are found in the synthesis of specialty polymers, coatings, adhesives, and as an intermediate in the preparation of more complex organic molecules.[1] Understanding its synthesis is critical for its efficient and safe production, as well as for the development of new applications.

Historical Perspective: The Evolution of Vinylation Chemistry

The synthesis of vinyl esters has a rich history, with early methods presenting significant challenges that have been overcome through decades of chemical innovation.

Early Approaches with Acetylene: The first preparations of vinyl esters date back to the early 20th century, utilizing the direct vinylation of carboxylic acids with acetylene. These reactions were often catalyzed by toxic mercury salts (e.g., mercury acetate or sulfate) and required harsh conditions. While cost-effective, the explosive nature of acetylene and the toxicity of the catalysts have led to a decline in the use of this method, particularly in laboratory settings.[2][3]

The Dawn of Transvinylation: A safer and more versatile approach emerged with the concept of "transvinylation" or "vinyl interchange." A seminal 1949 paper by Robert L. Adelman in the Journal of Organic Chemistry detailed the interchange reaction between vinyl acetate and other organic acids.[4][5] This method avoids the direct use of acetylene by transferring the vinyl group from the readily available and less hazardous vinyl acetate. Early transvinylation reactions also often relied on mercury-based catalysts.[6]

Transition Metal Catalysis - A Paradigm Shift: The latter half of the 20th century saw the rise of transition metal catalysis, which revolutionized vinyl ester synthesis. Palladium and ruthenium catalysts, in particular, offered milder reaction conditions, higher selectivity, and avoided the use of highly toxic heavy metals.[7][8] These modern methods form the basis of the most common and efficient preparations of vinyl 2-chlorobenzoate today.

Synthesis of Vinyl 2-Chlorobenzoate: A Comparative Guide

Several methods can be employed for the synthesis of vinyl 2-chlorobenzoate. The choice of method often depends on the desired scale, available reagents, and safety considerations.

Palladium-Catalyzed Transvinylation

This is arguably the most common and efficient laboratory-scale method for preparing aromatic vinyl esters. The reaction involves the exchange of the vinyl group from vinyl acetate to 2-chlorobenzoic acid, catalyzed by a palladium(II) salt.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) complexes, such as palladium(II) acetate or bis(acetonitrile)palladium(II) chloride, are highly effective. The Pd(II) center coordinates with the vinyl acetate, activating it for nucleophilic attack by the carboxylate.[9]

-

Ligands: The stability and activity of the palladium catalyst can be enhanced by the addition of ligands, such as 1,10-phenanthroline or 2,2'-bipyridyl. These ligands prevent the reduction of Pd(II) to Pd(0), which can lead to catalyst deactivation.[7][8]

-

Additives: The presence of lithium chloride (LiCl) has been shown to accelerate the reaction rate more effectively than other salts like NaCl. This is likely due to the ability of chloride ions to facilitate the catalytic cycle.[9]

-

Solvent: Vinyl acetate itself can often serve as the solvent, especially when used in large excess to drive the equilibrium towards the product. Alternatively, aprotic solvents like tetrahydrofuran (THF) can be used.[9]

-

Temperature: The reaction is typically run at mild temperatures (around 60°C) to prevent side reactions and catalyst decomposition.[9]

Experimental Protocol: Palladium-Catalyzed Transvinylation

Materials:

-

2-Chlorobenzoic acid

-

Vinyl acetate (stabilized)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and lithium chloride (0.1 eq).

-

Add a mixture of vinyl acetate (10 eq) and anhydrous THF.

-

Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford vinyl 2-chlorobenzoate as a clear liquid.

Direct Vinylation with Acetylene

While less common in modern research labs due to safety concerns, direct vinylation remains a viable industrial process. This method involves the direct reaction of 2-chlorobenzoic acid with acetylene gas, often under pressure and at elevated temperatures, using heterogeneous catalysts.

Causality Behind Experimental Choices:

-

Catalyst: Catalytic systems based on zinc, nickel, or ruthenium supported on materials like silicon oxycarbide have been developed to replace toxic mercury catalysts.[10] These solid-supported catalysts are more stable and can be recovered and reused.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to dissolve the carboxylic acid and facilitate the reaction with gaseous acetylene.[10]

-

Temperature and Pressure: The reaction typically requires elevated temperatures (e.g., 150°C) and pressure to ensure a sufficient concentration of dissolved acetylene and to overcome the activation energy of the reaction.[10]

Experimental Protocol: Direct Vinylation with Acetylene (Illustrative)

Note: This procedure requires specialized equipment (autoclave/pressure reactor) and should only be performed by trained personnel with appropriate safety precautions.

Materials:

-

2-Chlorobenzoic acid

-

Acetylene gas

-

Zn/SiOC catalytic system[10]

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a high-pressure autoclave, place 2-chlorobenzoic acid (1.0 eq) and the Zn/SiOC catalyst (10 mol%).

-

Add anhydrous DMF to dissolve the acid.

-

Seal the reactor, purge with nitrogen, and then pressurize with acetylene gas to the desired pressure.

-

Heat the mixture to 150°C with vigorous stirring for 12 hours.

-

After cooling to room temperature, carefully vent the excess acetylene.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The product is isolated from the filtrate by extraction and purified by vacuum distillation.

Synthesis via Carboxylic Acid Activation

A more recent method involves the activation of the carboxylic acid before the vinylation step. This can be particularly useful for sensitive substrates or when milder conditions are required.

Causality Behind Experimental Choices:

-

Activating Agent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used to convert the carboxylic acid into a highly reactive triazine ester intermediate.[2]

-

Base: A non-nucleophilic base like N-methylmorpholine is used to facilitate the formation of the active ester.[2]

-

Vinyloxy Anion Source: Vinyl acetate is deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures to generate a vinyloxy anion, which then reacts with the activated ester.[2]

-

Low Temperature: The reaction is carried out at very low temperatures (-30 to -40°C) to control the reactivity of the strong base and the vinyloxy anion, preventing side reactions.[2]

Experimental Workflow: Synthesis via Carboxylic Acid Activation

Caption: Workflow for the synthesis of vinyl 2-chlorobenzoate via carboxylic acid activation.

Comparison of Synthetic Methods

| Method | Catalyst | Conditions | Yield (%) | Advantages | Disadvantages |

| Pd-Catalyzed Transvinylation | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | Mild (60-80°C), atmospheric pressure | 39-85 | High selectivity, mild conditions, avoids acetylene | Catalyst cost, potential for palladium contamination |

| Direct Vinylation | Zn/SiOC, Ni/SiOC | High temp (150°C), pressure | ~85 | Cost-effective, high atom economy | Hazardous (acetylene), requires specialized equipment |